3-(Ethylamino)benzoic acid hydrochloride
Description
3-(Ethylamino)benzoic acid hydrochloride is a benzoic acid derivative substituted with an ethylamino (-NHCH₂CH₃) group at the 3-position of the aromatic ring, in its hydrochloride salt form. Based on similar compounds, it is inferred to have a molecular formula of C₉H₁₂ClNO₂ (calculated molecular weight: ~201.65 g/mol). The hydrochloride salt enhances water solubility, making it suitable for applications in pharmaceutical intermediates, biochemical research, or organic synthesis .
Properties
IUPAC Name |
3-(ethylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-10-8-5-3-4-7(6-8)9(11)12;/h3-6,10H,2H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWALUUFNVGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)benzoic acid hydrochloride typically involves the reaction of ethylamine with 3-chlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Ethylamino)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-(ethylamino)benzoic acid hydrochloride with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
*Notes:
- *Calculated based on molecular formula due to lack of direct data.
- *Assumed due to hydrochloride salt form, consistent with analogs .
Market and Industrial Relevance
- DBBA (4-[3-(Dibutylamino)propoxy]benzoic Acid HCl): This compound has a significant market presence, with global production capacity projected to grow through 2025. Its extended alkyl chain and dibutylamino group make it useful in surfactants or agrochemicals, contrasting with simpler ethylamino/methylamino derivatives .
- Safety and Handling: Ethylamino/methylamino benzoic acid salts generally exhibit moderate toxicity (e.g., H302: harmful if swallowed), requiring standard safety protocols .
Research Findings and Trends
- Synthetic Methods: Analogous compounds like 3-(methylamino)benzoic acid hydrochloride are synthesized via reductive amination or nucleophilic substitution, with purification by column chromatography .
- Pharmaceutical Potential: Derivatives with ethylamino groups are explored as intermediates in adrenergic receptor ligands or antiallergy agents, though specific studies on the target compound remain sparse .
- Material Science: Ethylamino-substituted benzoic acids are used in dye synthesis, as seen in Rh6G-labeled nucleic acid probes, leveraging their fluorescence properties .
Biological Activity
3-(Ethylamino)benzoic acid hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound interacts with various enzymes and proteins, influencing their activity and function. It has been observed to play a role in peptide synthesis and other biochemical reactions. The compound's structural characteristics allow it to engage in binding interactions with biomolecules, potentially leading to enzyme inhibition or activation depending on the context.
Cellular Effects
The compound exhibits several cellular effects, including modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the phosphorylation status of signaling molecules, impacting signal transduction pathways. Additionally, it may interact with transcription factors, leading to changes in mRNA and protein levels within the cell.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Signal Transduction | Alters phosphorylation of signaling molecules |
| Gene Expression | Modulates transcription factor interactions |
| Cellular Metabolism | Influences metabolic pathways |
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with enzymes such as proteases. Studies indicate that the compound may inhibit certain proteases by occupying their active sites, thereby preventing substrate access .
Case Study: Enzyme Inhibition
In laboratory studies, it was shown that at varying concentrations, the compound could significantly inhibit the activity of specific proteases involved in protein degradation. For example:
- Low Concentration (1 μg/mL) : Moderate inhibition observed.
- High Concentration (10 μg/mL) : Significant inhibition leading to reduced protein degradation rates.
Dosage Effects in Animal Models
Research on animal models indicates that the biological effects of this compound vary with dosage. At lower doses, beneficial effects such as enhanced enzyme activity were noted; however, higher doses resulted in cytotoxicity and tissue damage .
Table 2: Dosage Effects Summary
| Dosage (μg/mL) | Effect | Observations |
|---|---|---|
| 1 | Beneficial | Enhanced enzyme activity |
| 10 | Cytotoxic | Induced cell death |
Pharmacological Applications
The compound has shown potential as an antibacterial and antifungal agent. Its structural similarities to other bioactive compounds suggest applications in pain modulation and inflammation reduction. Interaction studies have demonstrated its binding affinity with various biological targets, indicating possible therapeutic pathways.
Table 3: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits microbial growth |
| Antifungal | Affects fungal cell mechanisms |
| Anti-inflammatory | Modulates pain pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
